Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
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Overview
Description
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a chlorophenyl group, and a hydroxyethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4-chlorophenyl)-2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as crystallization or chromatography, to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the chlorophenyl and hydroxyethyl groups.
1-(4-Chlorobenzhydryl)piperazine: Contains a chlorophenyl group but differs in the overall structure.
Ethyl N-(2-hydroxyethyl)carbamate: Similar functional groups but different substituents.
Uniqueness
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential biological activity, while the hydroxyethyl group provides additional sites for chemical modification .
Properties
CAS No. |
874016-06-5 |
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Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C16H16ClNO3/c17-14-8-6-13(7-9-14)15(10-19)18-16(20)21-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |
InChI Key |
WKNYITMVMJXCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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